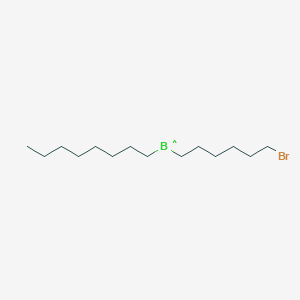

(6-Bromohexyl)(octyl)boranyl

Beschreibung

The compound "(6-Bromohexyl)(octyl)boranyl" is a boron-based organometallic molecule featuring a bromohexyl chain (C₆H₁₂Br) and an octyl group (C₈H₁₇) bonded to a boron atom. Boranyl compounds with alkyl/aryl substituents are often utilized in cross-coupling reactions, polymer chemistry, or as intermediates in pharmaceutical synthesis .

Eigenschaften

CAS-Nummer |

144648-27-1 |

|---|---|

Molekularformel |

C14H29BBr |

Molekulargewicht |

288.10 g/mol |

InChI |

InChI=1S/C14H29BBr/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14-16/h2-14H2,1H3 |

InChI-Schlüssel |

WIGZIMZHLVJCLP-UHFFFAOYSA-N |

Kanonische SMILES |

[B](CCCCCCCC)CCCCCCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

(6-Bromhexyl)(octyl)boranyl durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Das Boratom kann oxidiert werden, um Boronsäuren oder Boronat-Ester zu bilden.

Reduktion: Reduktionsreaktionen können die Bromhexylgruppe in eine Hexylgruppe umwandeln.

Substitution: Die Bromgruppe kann durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Natriumperborat in wässrigen oder organischen Lösungsmitteln.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in THF oder Ether.

Substitution: Nukleophile wie Natriumazid (NaN3) oder Kaliumthiocyanat (KSCN) in polaren Lösungsmitteln wie Dimethylformamid (DMF).

Hauptprodukte, die gebildet werden

Oxidation: Boronsäuren oder Boronat-Ester.

Reduktion: Hexylboranderivate.

Substitution: Verschiedene substituierte Borverbindungen, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

(6-Bromhexyl)(octyl)boranyl hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in Kreuzkupplungsreaktionen verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Es ist besonders wertvoll bei der Synthese komplexer organischer Moleküle.

Biologie: Wird zur Modifikation von Biomolekülen für Markierungs- und Detektionszwecke verwendet. Es kann verwendet werden, um Bor-haltige Gruppen in Peptide und Proteine einzuführen.

Medizin: Für seinen potenziellen Einsatz in der Bor-Neutroneneinfangtherapie (BNCT) zur Krebsbehandlung untersucht. Das Boratom kann sich selektiv in Tumorzellen anreichern und erzeugt bei Neutronenbestrahlung eine tödliche Strahlung.

Industrie: Wird bei der Herstellung von fortschrittlichen Materialien wie Bor-haltigen Polymeren und Keramiken eingesetzt. Es findet auch Anwendung bei der Entwicklung neuer Katalysatoren für industrielle Prozesse.

Wirkmechanismus

Der Wirkmechanismus von (6-Bromhexyl)(octyl)boranyl hängt von der jeweiligen Anwendung ab:

In Kreuzkupplungsreaktionen: Das Boratom beteiligt sich am Transmetallierungsschritt, bei dem es seine organische Gruppe an einen Palladiumkatalysator überträgt. Dieser Schritt ist entscheidend für die Bildung der gewünschten Kohlenstoff-Kohlenstoff-Bindung.

In BNCT: Das Boratom reichert sich in Tumorzellen an und unterliegt bei Neutronenbestrahlung einer Kernreaktion, die energiereiche Alpha-Teilchen erzeugt. Diese Teilchen verursachen lokalisierte Schäden an den Tumorzellen, was zum Zelltod führt.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Bromohexyl)(octyl)boranyl undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

Reduction: Reduction reactions can convert the bromohexyl group to a hexyl group.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF or ether.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Boronic acids or boronate esters.

Reduction: Hexylborane derivatives.

Substitution: Various substituted boron compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(6-Bromohexyl)(octyl)boranyl has a wide range of applications in scientific research:

Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds. It is particularly valuable in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for labeling and detection purposes. It can be used to introduce boron-containing groups into peptides and proteins.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment. The boron atom can selectively accumulate in tumor cells and, upon neutron irradiation, produce lethal radiation.

Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics. It also finds applications in the development of new catalysts for industrial processes.

Wirkmechanismus

The mechanism of action of (6-Bromohexyl)(octyl)boranyl depends on the specific application:

In Cross-Coupling Reactions: The boron atom participates in the transmetalation step, where it transfers its organic group to a palladium catalyst. This step is crucial for forming the desired carbon-carbon bond.

In BNCT: The boron atom accumulates in tumor cells and, upon neutron irradiation, undergoes a nuclear reaction that produces high-energy alpha particles. These particles cause localized damage to the tumor cells, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Related Compounds

Notes:

- Boron-containing analogs : The mesityl-substituted boranyl compound in exhibits a complex crystalline structure stabilized by C–H∙∙∙π interactions, contrasting with the hypothetical "this compound", which would lack aromatic stabilization but possess alkyl chain flexibility .

- Bromohexyl derivatives: Compounds like 6-bromohexyl acetate and benzyl 6-bromohexyl ether share the reactive bromine terminus, enabling nucleophilic substitutions (e.g., SN2 reactions).

Table 2: Reactivity Comparison

Key Findings :

- Unlike the mesityl-substituted borane in , the target compound’s alkyl chains may reduce crystallinity but increase solubility in nonpolar solvents .

Physical Properties and Stability

- Crystallinity : The mesityl boranyl compound crystallizes in a triclinic system (P1 space group, α = 86.079°, V = 2126.87 ų) due to planar aromatic groups, whereas "this compound" would likely form amorphous solids or liquids due to flexible alkyl chains .

- Thermal Stability : Boron-aryl compounds () typically exhibit higher decomposition temperatures (>200°C) compared to alkylboranes, which may degrade at lower temperatures (~150°C) due to weaker B–C bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.